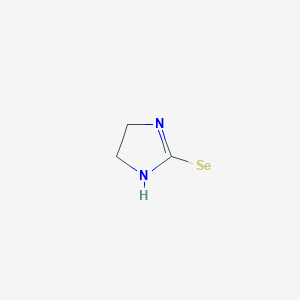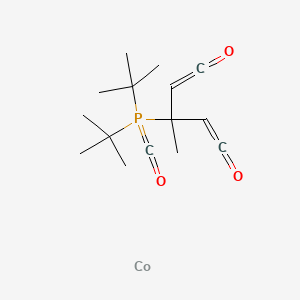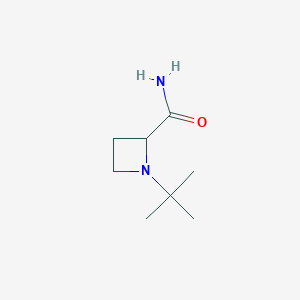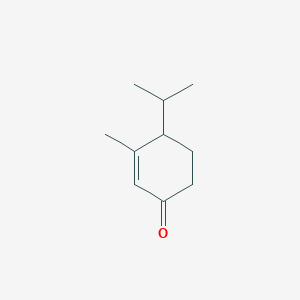![molecular formula C13H12O2Se B14696723 3-[(Naphthalen-2-yl)selanyl]propanoic acid CAS No. 22993-41-5](/img/structure/B14696723.png)
3-[(Naphthalen-2-yl)selanyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Naphthalen-2-yl)selanyl]propanoic acid is an organic compound that features a naphthalene ring attached to a propanoic acid moiety via a selenium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Naphthalen-2-yl)selanyl]propanoic acid typically involves the reaction of naphthalene-2-selenol with 3-bromopropanoic acid. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Naphthalen-2-yl)selanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The propanoic acid moiety can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alcohols or amines can be used in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Ester or amide derivatives.
Applications De Recherche Scientifique
3-[(Naphthalen-2-yl)selanyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of selenium-containing organic compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in developing selenium-based drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(Naphthalen-2-yl)selanyl]propanoic acid is primarily related to the selenium atom. Selenium can participate in redox reactions, which can influence various biological pathways. The compound may interact with cellular thiols, leading to the formation of seleno-compounds that can modulate oxidative stress and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(naphthalen-1-yl)propanoic acid: An alanine derivative with a naphthalene ring.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid: Another alanine derivative with protective groups.
Uniqueness
3-[(Naphthalen-2-yl)selanyl]propanoic acid is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium’s ability to undergo redox reactions and form seleno-compounds makes this compound particularly interesting for research in oxidative stress and redox biology.
Propriétés
Numéro CAS |
22993-41-5 |
|---|---|
Formule moléculaire |
C13H12O2Se |
Poids moléculaire |
279.20 g/mol |
Nom IUPAC |
3-naphthalen-2-ylselanylpropanoic acid |
InChI |
InChI=1S/C13H12O2Se/c14-13(15)7-8-16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,15) |
Clé InChI |
QSOKBBYSTIZZPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)[Se]CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


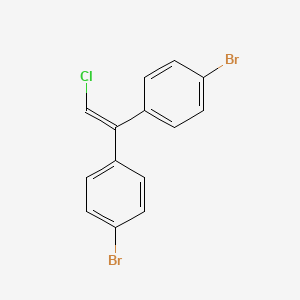
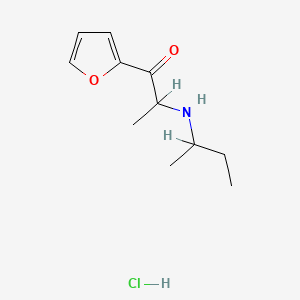
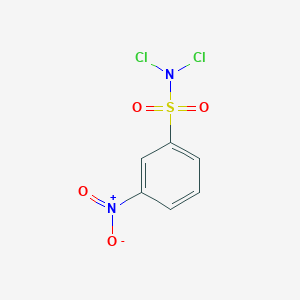

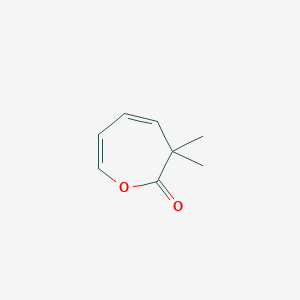
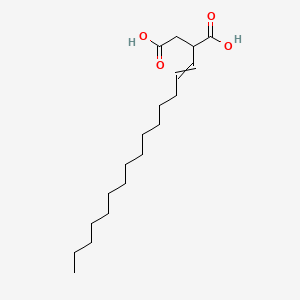

![Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone](/img/structure/B14696695.png)
![7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14696699.png)
